1-(4-Azidopiperidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Azidopiperidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H12N4O. It is characterized by the presence of an azido group attached to a piperidine ring, which is further connected to an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-(4-Azidopiperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with azide compounds under controlled conditions. Industrial production methods may involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(4-Azidopiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amine derivatives, which can be further functionalized.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(4-Azidopiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in bioconjugation techniques, where it serves as a linker molecule for attaching biomolecules to various surfaces or other biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(4-Azidopiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, leading to various biochemical effects. The azido group is known to participate in click chemistry reactions, which are widely used in bioconjugation and drug development. The compound’s ability to form stable triazole linkages through cycloaddition reactions is a key aspect of its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1-(4-Azidopiperidin-1-yl)ethan-1-one can be compared with other azido-containing compounds, such as:
1-Azidopiperidine: Lacks the ethanone group, making it less versatile in certain synthetic applications.
4-Azidobutan-1-ol: Contains a hydroxyl group instead of an ethanone group, leading to different reactivity and applications.
1-(4-Azidopiperidin-1-yl)propan-1-one: Similar structure but with a propanone group, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and make it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C7H12N4O |
---|---|
Molekulargewicht |
168.20 g/mol |
IUPAC-Name |
1-(4-azidopiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12N4O/c1-6(12)11-4-2-7(3-5-11)9-10-8/h7H,2-5H2,1H3 |
InChI-Schlüssel |
IGLRYELUXSFVHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC(CC1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.